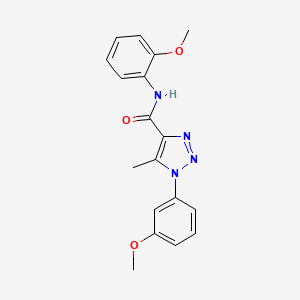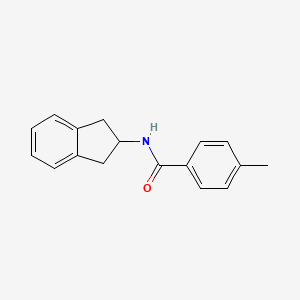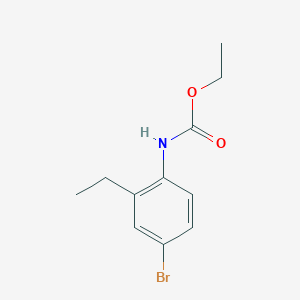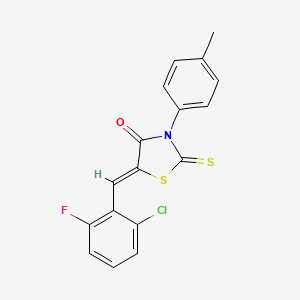
2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one
説明
"2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one" belongs to the class of oxazinones, a group of heterocyclic organic compounds. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of oxazinones, such as "2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one", typically involves the condensation of appropriate alcohols and amines. The process may include reactions such as alkylation, cyclization, and aromatic substitution (Baker, Condon, & Spanton, 1992).
Molecular Structure Analysis
The molecular structure of oxazinones is characterized by a six-membered heterocyclic ring containing oxygen and nitrogen atoms. The structure analysis often involves single-crystal X-ray analysis to determine the precise arrangement of atoms and any intramolecular interactions (Hwang, Tu, Wang, & Lee, 2006).
Chemical Reactions and Properties
Oxazinones participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is influenced by the presence of electron-withdrawing or donating groups on the ring (Romashov et al., 2010).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystallinity can be studied using methods like differential scanning calorimetry and solubility testing. These properties are crucial for understanding the material characteristics of oxazinones (Waisser et al., 2007).
Chemical Properties Analysis
Chemical properties include stability, reactivity towards various reagents, and the potential to form derivatives through functional group transformations. These properties are essential for determining the applicability of oxazinones in different chemical processes and synthesis routes (Fenton et al., 1989).
科学的研究の応用
Synthesis and Structural Analysis
2-(3-bromophenyl)-4-(4-butoxyphenyl)-6H-1,3-oxazin-6-one and its derivatives are primarily involved in synthetic chemistry, often as intermediates in the formation of complex organic compounds. For example, the synthesis of 1,4-dihydro-3,1-benzoxazine-2-thiones, as demonstrated by Kobayashi et al. (2010), involves the reaction of 2-bromophenyl isothiocyanates with carbonyl compounds, highlighting the compound's role in facilitating diverse chemical reactions (Kobayashi et al., 2010).
Antimicrobial and Antitubercular Properties
Some derivatives of this compound exhibit significant biological activities. Patel et al. (2006) describe the synthesis of various quinazolinones starting from a similar bromobenzoxazine compound and report their antimicrobial properties (Patel et al., 2006). Waisser et al. (2007) also synthesized a series of halogenated benzoxazines, noting their activity against tuberculosis (Waisser et al., 2007).
Application in Organic Synthesis
The compound finds applications in the synthesis of various organic structures. Lygin and Meijere (2009) describe the use of o-bromophenyl isocyanide, a related compound, in the synthesis of substituted benzimidazoles, showcasing its versatility in organic synthesis (Lygin & Meijere, 2009). Additionally, Dąbrowski et al. (2007) discuss the preparation of ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, demonstrating the compound's utility in creating complex molecular structures (Dąbrowski et al., 2007).
Catalysis and Complex Formation
In catalysis, Kimura and Uozumi (2008) describe the synthesis of palladium complexes using a process involving bromo-substituted phenyl compounds, indicating its use in the formation of catalysts (Kimura & Uozumi, 2008).
特性
IUPAC Name |
2-(3-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-2-3-11-24-17-9-7-14(8-10-17)18-13-19(23)25-20(22-18)15-5-4-6-16(21)12-15/h4-10,12-13H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAYLFDSJKFABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366968 | |
| Record name | 2-(3-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one | |
CAS RN |
6593-96-0 | |
| Record name | 2-(3-bromophenyl)-4-(4-butoxyphenyl)-1,3-oxazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({3-[(cyclohexylmethyl)amino]propyl}amino)ethanol dihydrochloride](/img/structure/B4631434.png)
![6-ethoxy-4-[(4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B4631441.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3,4-dimethoxybenzoate](/img/structure/B4631453.png)
![dimethyl 5-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}isophthalate](/img/structure/B4631461.png)


![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4631485.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide](/img/structure/B4631496.png)

![N-butyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4631518.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4631524.png)
![1-benzyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4631529.png)